(1,4-Dibenzylpiperazin-2-yl)methanol
Overview
Description
(1,4-Dibenzylpiperazin-2-yl)methanol is a chemical compound with the molecular formula C19H24N2O. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and bioactive molecules . The compound features a piperazine ring substituted with benzyl groups at the 1 and 4 positions and a hydroxymethyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dibenzylpiperazin-2-yl)methanol typically involves the reaction of N,N’-dibenzylethylenediamine with (S)-epichlorohydrin. This reaction yields a mixture of ®-(1,4-dibenzylpiperazin-2-yl)methanol and 1,4-dibenzyl-1,4-diazepan-6-ol. The mixture can be further processed to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same or similar synthetic routes as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dibenzylpiperazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a ketone or aldehyde, while reduction could yield different alcohols or amines.
Scientific Research Applications
(1,4-Dibenzylpiperazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1,4-Dibenzylpiperazin-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(1,4-Dibenzylpiperazine): Lacks the hydroxymethyl group at the 2 position.
(1,4-Dibenzyl-1,4-diazepan-6-ol): Contains a diazepane ring instead of a piperazine ring.
(1,4-Dibenzylpiperazin-2-one): Contains a carbonyl group at the 2 position instead of a hydroxymethyl group
Uniqueness
(1,4-Dibenzylpiperazin-2-yl)methanol is unique due to the presence of the hydroxymethyl group at the 2 position, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1,4-dibenzylpiperazin-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPGWGAPDMYFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445513 | |
Record name | (1,4-dibenzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94437-04-4 | |
Record name | (1,4-dibenzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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